molecular formula C16H20N2O2 B6344864 Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95% CAS No. 1326810-75-6

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95%

Cat. No. B6344864
CAS RN: 1326810-75-6
M. Wt: 272.34 g/mol
InChI Key: MKIHUWSVTFIADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95%, is a chemical compound that has been studied for its potential applications in the fields of medicine, agriculture, and industry. It is a white, crystalline solid with a melting point of 135-136 °C and a boiling point of 282-283 °C. Its molecular formula is C16H20N2O2 and its molecular weight is 272.35 g/mol. Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole family of compounds and has a variety of uses in the laboratory and in industry.

Scientific Research Applications

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in the fields of medicine, agriculture, and industry. In the medical field, it has been studied for its potential to reduce inflammation and for its anti-cancer properties. In the agricultural field, it has been studied for its potential to inhibit the growth of certain weeds and to increase crop yields. In the industrial field, it has been studied for its potential to be used as a corrosion inhibitor and a lubricant.

Mechanism of Action

The exact mechanism of action of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and by binding to certain receptors in the body. It has also been suggested that it may act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to inhibit the growth of certain weeds and to increase crop yields in agricultural studies. In addition, it has been shown to have a protective effect against oxidative stress in cell culture studies.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments is its low toxicity. It has been shown to be relatively non-toxic in animal studies, making it a safe and effective compound for laboratory experimentation. However, it is important to note that ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is not yet approved for human use and its long-term effects are not yet known.

Future Directions

The potential applications of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate are vast and the possibilities for future research are exciting. Future research could focus on further elucidating the biochemical and physiological effects of this compound and its potential for use in the medical field. Additionally, further research could be conducted to explore its potential for use in agriculture and industry. Finally, more research could be conducted to better understand the long-term effects of this compound and its potential for use in humans.

Synthesis Methods

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate can be synthesized by reacting 4-butylphenol with ethyl oxalyl chloride in the presence of a base. This reaction takes place in an organic solvent such as dichloromethane or toluene. The resulting ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is a white solid that can be isolated by filtration and recrystallization.

properties

IUPAC Name

ethyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(18-17-14)16(19)20-4-2/h7-11H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHUWSVTFIADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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